N-[[1-(4-Hydroxyoxan-4-yl)cyclopropyl]methyl]but-2-ynamide
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Description
“N-[[1-(4-Hydroxyoxan-4-yl)cyclopropyl]methyl]but-2-ynamide” is a complex organic compound. It contains a cyclopropyl group, which is a three-membered carbon ring, and an oxan-4-yl group, which is a five-membered ring with four carbon atoms and one oxygen atom . The compound also contains a but-2-ynamide group, which is a four-carbon chain with a triple bond and an amide group .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. Cyclopropane, for example, is a structural motif that is widespread in natural products and is usually essential for biological activities . The synthesis of cyclopropane-containing compounds often involves enzymatic cyclopropanations, which can be grouped into two major pathways according to whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not .Molecular Structure Analysis
The molecular formula of “this compound” is C13H19NO3 . The InChI code is InChI=1S/C13H19NO3/c1-2-3-11(15)14-10-12(4-5-12)13(16)6-8-17-9-7-13/h16H,4-10H2,1H3,(H,14,15) .Chemical Reactions Analysis
The chemical reactions involving “this compound” could be complex due to the presence of various functional groups. The cyclopropane ring, for instance, is known for its unique reactivity due to its ring strain .Future Directions
The future directions for research on “N-[[1-(4-Hydroxyoxan-4-yl)cyclopropyl]methyl]but-2-ynamide” could involve further exploration of its synthesis, reactivity, and potential applications. Given the unique properties of cyclopropane-containing compounds, they are of wide interest in the fields of synthetic and pharmaceutical chemistry, and chemical biology .
properties
IUPAC Name |
N-[[1-(4-hydroxyoxan-4-yl)cyclopropyl]methyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-2-3-11(15)14-10-12(4-5-12)13(16)6-8-17-9-7-13/h16H,4-10H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUVAILTRDBNID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1(CC1)C2(CCOCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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